Product packaging for 3-Cyclopropyl-2-methoxypyridine(Cat. No.:CAS No. 1414870-59-9)

3-Cyclopropyl-2-methoxypyridine

Cat. No.: B3238429
CAS No.: 1414870-59-9
M. Wt: 149.19 g/mol
InChI Key: CHSKZCNWABUOPP-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Chemistry in Modern Organic Synthesis and Functional Group Transformations

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.net This substitution has profound implications for the molecule's physical and chemical properties, making the pyridine ring a cornerstone in modern organic synthesis. The nitrogen atom's lone pair of electrons does not participate in the aromatic system, rendering pyridine basic and capable of acting as a polar, aprotic solvent miscible with a wide range of solvents. globalresearchonline.net In synthetic chemistry, pyridine and its derivatives are not merely solvents but are pivotal reagents and catalysts. globalresearchonline.netsarchemlabs.com They are utilized in a variety of functional group transformations, including esterification and amidation reactions, where they act as base catalysts. sarchemlabs.com The unique electronic nature of the pyridine ring, characterized by an electron-poor system, influences its reactivity in C-H functionalization, a field of growing importance for creating complex molecules efficiently. rsc.orgrsc.org

The versatility of pyridine chemistry is further demonstrated by its presence in numerous FDA-approved drugs, where the pyridine scaffold is selected for its ability to modulate physicochemical properties and enhance pharmacokinetic profiles through interactions like hydrogen bonding. nih.gov The development of synthetic methodologies, such as multicomponent condensations, cycloadditions, and C-H functionalization, continually expands the toolbox for chemists to access novel pyridine-based structures. acs.orgmdpi.com

Strategic Importance of Highly Functionalized Pyridines as Synthetic Scaffolds in Chemical Research

Highly functionalized pyridines are of immense strategic importance, serving as versatile building blocks for the construction of complex molecular architectures. lifechemicals.com Their utility spans medicinal chemistry, materials science, and agrochemicals. lifechemicals.comtandfonline.com The pyridine nucleus is a common feature in many essential medicines, including anticancer, antiviral, and anti-inflammatory agents, highlighting its role as a privileged scaffold in drug discovery. sarchemlabs.comnih.govresearchgate.net The ability to introduce a wide array of substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. nih.gov

The development of efficient and regioselective methods for synthesizing polysubstituted pyridines remains a significant focus of organic chemistry research. rsc.orgmdpi.comnih.gov Strategies like transition metal-catalyzed cross-coupling reactions, C–H activation, and novel cascade reactions have emerged as powerful tools to create chemical diversity around the pyridine core. nih.govacs.orgrsc.org These advanced synthetic methods provide access to novel chemical entities that can be screened for a wide range of biological activities, from potential treatments for multidrug-resistant (MDR) strains to new materials with specific electronic properties. rsc.orgnih.gov The strategic incorporation of functional groups on the pyridine scaffold is thus a key element in designing molecules with desired functions.

Historical Overview of Academic Investigations on 3-Cyclopropyl-2-methoxypyridine and Structurally Related Pyridine Systems

Direct academic literature detailing the historical investigation specifically of this compound is limited. However, its structural components—the cyclopropyl (B3062369) group and the 2-methoxypyridine (B126380) core—are subjects of considerable research, providing a contextual framework for its academic importance. The compound is identified by the CAS Number 1414870-59-9. achemblock.combldpharm.com

Properties of this compound

PropertyValueReference
CAS Number 1414870-59-9 achemblock.combldpharm.com
Molecular Formula C₉H₁₁NO achemblock.combldpharm.com
Molecular Weight 149.19 achemblock.com
Purity 95% achemblock.com
IUPAC Name This compound achemblock.com

Investigations into structurally related pyridine systems have a richer history. Research into 2-methoxypyridine (CAS 1628-89-3) and its derivatives has explored their synthesis and properties. chemfish.comsigmaaldrich.com For instance, the synthesis of 2-methoxypyridine-3-carbonitriles was reported as early as 1993 through the condensation of propanedinitrile with enals or enones. url.edu More recent studies have focused on the synthesis and characterization of complex 2-methoxypyridine derivatives, investigating their potential as cytotoxic agents and their liquid crystalline and photo-physical properties. researchgate.netmdpi.com

The synthesis of methoxypyridine scaffolds has been a key step in the development of novel therapeutic agents. For example, the preparation of 6-bromo-2-methoxy-3-aminopyridine was a crucial intermediate step in synthesizing methoxypyridine-derived gamma-secretase modulators, which are of interest in Alzheimer's disease research. nih.gov This highlights the synthetic utility of building blocks like substituted 2-methoxypyridines. The development of corticotropin-releasing factor-1 receptor antagonists also involved complex pyridinone structures derived from related starting materials. researchgate.net The presence of the cyclopropyl moiety is also significant, as seen in compounds like (2S)-3-cyclopropyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid (CAS 214750-76-2), indicating its use in constructing complex chiral molecules. sigmaaldrich.com

Scope and Objectives of Current and Future Academic Research Focus on this compound

The future academic research on this compound is likely to be driven by the broader trends in pyridine chemistry, focusing on synthetic innovation and application-oriented discovery. A primary objective will be the development of more efficient and sustainable synthetic routes to this and related highly substituted pyridines. This includes advancing direct C-H functionalization techniques to avoid the need for pre-functionalized starting materials, which is a major goal in modern organic chemistry. rsc.orgrsc.org Exploring metal-free catalytic systems, such as the [3+3] annulation strategies, represents another promising avenue for sustainable synthesis. mdpi.com

A major scope of future research will undoubtedly be the exploration of this compound as a scaffold in medicinal chemistry. Given that functionalized pyridines are central to drugs targeting a wide array of diseases, this compound represents a novel building block for creating new chemical entities. globalresearchonline.nettandfonline.com Research could focus on designing and synthesizing libraries of compounds derived from this scaffold for screening against various biological targets, including those implicated in cancer, infectious diseases (especially MDR strains), and neurological disorders. nih.govnih.gov The introduction of the methoxypyridine motif has been shown to improve drug-like properties such as activity and solubility in other molecular frameworks. nih.gov

Furthermore, the unique electronic and steric properties conferred by the cyclopropyl and methoxy (B1213986) groups could be exploited in the field of materials science. Pyridine derivatives are used as ligands for transition metals and in the construction of functional materials. rsc.org Future work might investigate the coordination chemistry of this compound and the properties of its metal complexes or its potential incorporation into organic electronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B3238429 3-Cyclopropyl-2-methoxypyridine CAS No. 1414870-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-9-8(7-4-5-7)3-2-6-10-9/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSKZCNWABUOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298027
Record name Pyridine, 3-cyclopropyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-59-9
Record name Pyridine, 3-cyclopropyl-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-cyclopropyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyclopropyl 2 Methoxypyridine

Retrosynthetic Analysis of the 3-Cyclopropyl-2-methoxypyridine Structural Motif

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org The goal is to simplify the structure and identify potential synthetic routes by breaking bonds and identifying reliable chemical transformations in reverse. wikipedia.orgamazonaws.com

For this compound, two primary retrosynthetic disconnections are most logical:

C3-Cyclopropyl Bond Disconnection: The most evident disconnection is the carbon-carbon bond between the pyridine (B92270) ring's C-3 position and the cyclopropyl (B3062369) moiety. This approach simplifies the target into a 2-methoxypyridine (B126380) functionalized at the 3-position (e.g., with a halogen) and a cyclopropyl source. This strategy relies on well-established transition-metal-catalyzed cross-coupling reactions to form the C-C bond in the forward synthesis.

Pyridine Ring Disconnection: A more fundamental approach involves breaking down the substituted pyridine ring itself. This strategy considers the entire substituted ring as the final objective of a ring-formation reaction. advancechemjournal.com Precursors for this approach would be acyclic compounds containing the necessary fragments to form the 2-methoxy and 3-cyclopropyl substituents during the cyclization process. This could involve cycloaddition or multicomponent condensation reactions. advancechemjournal.com

These two approaches form the basis for the synthetic strategies discussed in the subsequent sections. The first approach builds the pyridine core first and then attaches the cyclopropyl group, while the second constructs the ring with the cyclopropyl group already incorporated into one of the precursors.

Pyridine Ring Formation Strategies Leading to this compound Precursors

The formation of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this essential scaffold. acsgcipr.orgosi.lv For precursors to this compound, these strategies must accommodate the eventual or concurrent introduction of substituents at the C-2 and C-3 positions.

Cycloaddition reactions offer a powerful and atom-economical way to form multiple chemical bonds in a single step, making them highly effective for constructing cyclic systems like pyridine. nih.gov

[2+2+2] Cycloaddition: This transition-metal-catalyzed reaction typically involves the cyclotrimerization of alkynes and a nitrile to form a substituted pyridine. nih.gov By carefully selecting the alkyne and nitrile starting materials, a specific substitution pattern can be achieved. This method is a fascinating tool for the de novo construction of pyridine rings under mild conditions. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction can be employed to form a six-membered ring, which can then be aromatized to yield a pyridine. Inverse-electron-demand Diels-Alder reactions are particularly successful, often using an electron-poor diene system like a 1,2,4-triazine. acsgcipr.org The initial cycloadduct typically extrudes a small molecule (e.g., N₂) to form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. acsgcipr.org Vinylallenes have also been shown to combine with sulfonyl cyanides in [4+2] cycloadditions to generate pyridine products. acs.org

Cycloaddition TypeReactantsCatalyst/ConditionsProduct TypeReference
[2+2+2] Cycloaddition Alkynes + NitrileTransition Metal (e.g., Co, Rh)Substituted Pyridine nih.gov
[4+2] Diels-Alder 1,2,4-Triazine + EnamineThermalDihydropyridine (aromatizes) acsgcipr.org
[4+2] Diels-Alder Vinylallene + Sulfonyl CyanideThermal or BaseSubstituted Pyridine acs.org
[5+1] Cycloaddition N-tosyl vinylaziridines + Difluoroalkyl halidesVisible-light photoredox catalystSubstituted Pyridine organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. bohrium.comnih.gov They are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. bohrium.comresearchgate.net

The Hantzsch Pyridine Synthesis is a classic example of an MCR, typically a four-component reaction of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized. taylorfrancis.com Modern variations of MCRs provide access to a wide array of highly substituted pyridines. rsc.orgrsc.org These reactions often utilize various catalysts, including metal catalysts and nanocatalysts, and can sometimes be performed under solvent-free or green conditions. bohrium.comrsc.org By choosing appropriate starting materials, such as a β-dicarbonyl compound, an unsaturated ketone, and an ammonia source, it is possible to construct pyridine rings with specific substitution patterns relevant to this compound precursors. taylorfrancis.com

MCR Name/TypeTypical ReactantsKey FeatureReference
Hantzsch Synthesis Aldehyde, β-ketoester (2 equiv.), AmmoniaForms a dihydropyridine intermediate taylorfrancis.com
Bohlmann–Rahtz Synthesis Enamines, Propargyl ketonesSynthesis of trisubstituted pyridines researchgate.net
Domino Cyclization Various starting materialsMultiple bond-forming steps in one pot organic-chemistry.org
Nanocatalyst-mediated MCR Aldehydes, Malononitrile, etc.Use of nanocatalysts (e.g., ZnO, ZrO₂) for efficiency rsc.org

Introduction of the Cyclopropyl Moiety at Specific Pyridine Positions

Once a suitable pyridine precursor is obtained, or as part of a convergent strategy, the cyclopropyl group must be introduced. This can be achieved either by direct functionalization of a C-H bond or, more commonly, through the coupling of a pre-functionalized pyridine.

The direct functionalization of pyridine C-H bonds is challenging due to the electronic deficiency of the ring, which makes it resistant to electrophilic attack. researchgate.net The C-3 position is particularly difficult to functionalize selectively. researchgate.netnih.gov

However, recent advances have utilized an "umpolung" strategy, which reverses the normal reactivity of the pyridine ring. This involves a dearomatization-rearomatization sequence via Zincke imine intermediates . nih.govnih.gov In this process, the pyridine is activated (e.g., with a 2,4-dinitrophenyl group), followed by ring-opening with a secondary amine to form a Zincke imine. This acyclic intermediate can then undergo highly regioselective functionalization at the position corresponding to C-3 of the original pyridine before ring-closing and rearomatization. nih.govnih.govresearchgate.net While this method has been successfully demonstrated for halogenation and other modifications, its application for direct cyclopropylation would represent a novel extension of this methodology. nih.govnih.gov

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds and are ideally suited for introducing a cyclopropyl group onto a pyridine ring. rsc.org

The Suzuki-Miyaura coupling is the most frequently used C-C bond-forming reaction in pharmaceutical discovery. rsc.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or ester) with an organic halide or triflate. youtube.com To synthesize this compound, this strategy would involve:

Synthesis of a 3-halo-2-methoxypyridine (e.g., 3-bromo-2-methoxypyridine).

Coupling with a cyclopropylboron reagent, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate, in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine ligand), and a base. rsc.orgacs.org

The high functional group tolerance and the commercial availability of various cyclopropylboron reagents make the Suzuki-Miyaura coupling a highly reliable and attractive route. researchgate.netnih.gov Other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent), could also be employed for this transformation.

Cross-Coupling ReactionCoupling PartnersCatalyst SystemKey AdvantageReference
Suzuki-Miyaura 3-Halo-2-methoxypyridine + Cyclopropylboronic acid/esterPd catalyst, phosphine ligand, baseHigh functional group tolerance, mild conditions rsc.orgyoutube.com
Negishi 3-Halo-2-methoxypyridine + Cyclopropylzinc reagentPd or Ni catalystHigh reactivity of organozinc reagent organic-chemistry.org
Stille 3-Halo-2-methoxypyridine + CyclopropylstannanePd catalystTolerant of many functional groupsN/A

Nucleophilic Addition and Subsequent Cyclization Approaches to the Cyclopropane (B1198618) Ring

The formation of the cyclopropane ring at the 3-position of the pyridine core can be achieved through methods that involve a nucleophilic addition followed by an intramolecular cyclization. A common strategy is the Corey-Chaykovsky reaction, which utilizes sulfur ylides.

One plausible pathway involves the reaction of a 3-formylpyridine derivative with a sulfur ylide, such as dimethylsulfoxonium methylide. The reaction proceeds via the initial nucleophilic addition of the ylide to the carbonyl group of the aldehyde, forming a betaine intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the negatively charged oxygen attacks the carbon bearing the sulfonium group, leading to the formation of an epoxide. However, for the synthesis of a cyclopropane ring, a related reaction involving an α,β-unsaturated carbonyl precursor is typically employed.

For the synthesis of a 3-cyclopropylpyridine, a precursor such as 3-(1-propenyl)-pyridine could be subjected to cyclopropanation. A more direct approach for building the cyclopropyl group via nucleophilic addition and cyclization would involve a Michael-initiated ring closure (MIRC). This would typically start with a pyridine derivative containing a Michael acceptor at the 3-position. For instance, a compound like (E)-3-(2-nitrovinyl)pyridine could react with a nucleophile that also contains a leaving group, facilitating a subsequent intramolecular cyclization to form the cyclopropane ring.

A well-established method for cyclopropanation that follows a nucleophilic addition-cyclization mechanism is the reaction of α,β-unsaturated ketones with sulfur ylides. In the context of synthesizing this compound, a precursor such as 2-methoxy-3-cinnamoylpyridine could be treated with dimethylsulfoxonium methylide. The reaction is initiated by the 1,4-conjugate addition of the ylide to the enone system, forming an enolate intermediate. This is followed by an intramolecular SN2 reaction where the enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide and forming the cyclopropane ring. mdpi.comnih.govmdpi.com

Reagent/PrecursorReaction TypeKey IntermediateProductRef.
2-Methoxy-3-cinnamoylpyridine & Dimethylsulfoxonium methylideCorey-ChaykovskyEnolate1-(2-methoxypyridin-3-yl)-2-phenylcyclopropyl)ethan-1-one mdpi.comnih.govmdpi.com
α,β-unsaturated ester with a γ-leaving group & NucleophileMIRCCarbanionSubstituted cyclopropane

Stereoselective Cyclopropylation Methodologies

Achieving stereoselectivity in the formation of the cyclopropane ring is a significant aspect of modern organic synthesis, particularly when chiral centers are desired. For the synthesis of this compound, if chiral derivatives are targeted, stereoselective cyclopropylation methods are essential.

Transition-metal catalyzed cyclopropanation reactions using diazo compounds are powerful tools for stereoselective synthesis. wikipedia.org For instance, the reaction of a 3-vinylpyridine derivative with a diazoalkane in the presence of a chiral transition-metal catalyst, such as those based on rhodium, copper, or palladium, can lead to the enantioselective formation of the cyclopropane ring. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center. wikipedia.org

Enzymatic approaches have also emerged as a powerful strategy for stereoselective cyclopropanation. Hemoproteins can catalyze carbene transfer reactions from pyridotriazoles to a variety of olefins with high stereoselectivity. wpmucdn.comnih.gov This biocatalytic method can provide access to optically active pyridine-functionalized cyclopropanes. wpmucdn.comnih.gov

Another approach to diastereoselective cyclopropanation involves the use of chiral auxiliaries. For example, pyridinium (B92312) ylides bearing a chiral auxiliary like an 8-phenylmenthyl ester group can react with Michael acceptors to afford activated cyclopropanes with high diastereoselectivity. researchgate.net

MethodCatalyst/AuxiliarySubstrateKey FeatureRef.
Transition-Metal CatalysisChiral Rhodium or Copper complexes3-Vinylpyridine derivative + DiazoalkaneEnantioselective carbene transfer wikipedia.org
BiocatalysisEngineered HemoproteinsPyridotriazole + OlefinHigh enantio- and diastereo-selectivity wpmucdn.comnih.gov
Chiral Auxiliary8-Phenylmenthyl esterPyridinium ylide + Michael acceptorDiastereoselective cyclopropanation researchgate.net

Methodologies for Introducing the Methoxy (B1213986) Group

The introduction of the methoxy group at the C-2 position of the pyridine ring is a crucial step in the synthesis of the target molecule. This can be achieved through several strategies, primarily involving nucleophilic substitution or alkylation of a hydroxyl intermediate.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Methoxylation

Nucleophilic aromatic substitution (SNAr) is a common method for introducing nucleophiles onto an aromatic ring, particularly for electron-deficient heterocycles like pyridine. To introduce a methoxy group at the 2-position, a suitable precursor is a 2-halopyridine, most commonly 2-chloropyridine or 2-fluoropyridine. The reaction involves the treatment of the 2-halopyridine with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the ring. Halogens at the 2- and 4-positions are more readily displaced than those at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The presence of electron-withdrawing groups on the pyridine ring can further enhance the rate of SNAr reactions. nih.gov

In the synthesis of this compound, a 3-cyclopropyl-2-chloropyridine intermediate would be reacted with sodium methoxide.

SubstrateReagentConditionsProductRef.
3-Cyclopropyl-2-chloropyridineSodium methoxideMethanol, heatThis compound nih.gov
2-Fluoropyridine derivativeSodium methoxideMethanol2-Methoxypyridine derivative nih.gov

Alkylation Reactions of Hydroxypyridine Intermediates (e.g., Mitsunobu reaction)

An alternative to SNAr is the alkylation of a 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) intermediate. A versatile and widely used method for this transformation is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of configuration if a chiral center is present. organic-chemistry.org

In this context, a 3-cyclopropyl-2-hydroxypyridine intermediate would be treated with methanol in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the deprotonated hydroxypyridine to form the desired 2-methoxy derivative.

SubstrateReagentsKey IntermediateProductRef.
3-Cyclopropyl-2-hydroxypyridineMethanol, PPh3, DEAD/DIADAlkoxyphosphonium saltThis compound organic-chemistry.orgnih.gov

Regioselective Methoxylation Techniques

Regioselectivity is a critical consideration when multiple positions on the pyridine ring are available for reaction. For the synthesis of this compound, it is essential to ensure that methoxylation occurs specifically at the C-2 position.

As discussed in the context of SNAr reactions, the inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions. Therefore, starting with a 3-cyclopropyl-2-halopyridine provides a high degree of regioselectivity for methoxylation at the desired position.

In cases where a hydroxypyridine intermediate is used, the regioselectivity of alkylation can be controlled by the choice of reagents and reaction conditions. The tautomeric equilibrium between the hydroxypyridine and pyridone forms can influence the site of alkylation (O-alkylation vs. N-alkylation). Generally, O-alkylation is favored under conditions that promote the formation of the alkoxide, which is a better nucleophile at the oxygen atom.

Development of Novel Synthetic Pathways and Process Optimization

One area of development is in the catalytic cyclopropanation reactions, moving towards more efficient and selective catalysts that can operate under milder conditions. The use of biocatalysis, for example, offers the potential for highly stereoselective transformations in aqueous media. wpmucdn.comnih.gov

In terms of introducing the methoxy group, advancements in cross-coupling reactions could provide alternative routes. For example, palladium-catalyzed C-O bond formation could be a viable method for the methoxylation of a suitable pyridine precursor.

Process optimization also involves the careful selection of starting materials and the strategic sequencing of synthetic steps. For instance, it may be more efficient to introduce the methoxy group early in the synthesis and then perform the cyclopropanation, or vice versa. The stability of the intermediates and the compatibility of the functional groups with the reaction conditions for each step will determine the optimal synthetic route. The development of one-pot or tandem reactions that combine multiple transformations into a single operation can also significantly improve the efficiency of the synthesis. acs.orgresearchgate.net

Catalytic Approaches to this compound Synthesis

Catalytic cross-coupling reactions represent the most powerful and versatile methods for constructing carbon-carbon bonds between aromatic heterocycles and alkyl groups. For the synthesis of this compound, the Suzuki-Miyaura coupling reaction is a highly effective and widely employed catalytic approach. libretexts.orgorganic-chemistry.org This method involves the palladium-catalyzed reaction of a halo-pyridine with an organoboron reagent. jocpr.com

The general scheme for this synthesis involves the coupling of 3-halo-2-methoxypyridine (typically 3-bromo-2-methoxypyridine) with a cyclopropylboron species, such as cyclopropylboronic acid or its corresponding trifluoroborate salt. The reaction is facilitated by a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. researchgate.net The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the active catalyst. libretexts.orgwikipedia.org

The choice of catalyst, ligand, and base is crucial for achieving high efficiency and yield. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, can achieve high turnover numbers and operate under mild conditions. organic-chemistry.org

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling This table presents potential catalytic systems for the synthesis of this compound based on analogous reactions reported in the literature.

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water80-100
Pd₂(dba)₃SPhosK₃PO₄Dioxane80-110
Pd(PPh₃)₄-Na₂CO₃DME/Water90
PdCl₂(dppf)-Cs₂CO₃DMF100

Direct C-H cyclopropylation is another emerging catalytic strategy. Although less developed than cross-coupling, methods involving palladium-catalyzed direct functionalization of heterocycle C-H bonds with cyclopropyl halides offer a more atom-economical alternative by avoiding the pre-functionalization of the pyridine ring. nih.gov

Mechanochemical Synthesis Techniques for Enhanced Efficiency

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful green chemistry tool. nih.gov This technique can significantly enhance reaction rates, reduce or eliminate the need for bulk solvents, and sometimes lead to different product selectivities compared to traditional solution-phase synthesis.

For the synthesis of this compound, a mechanochemical approach could be applied to the Suzuki-Miyaura coupling. In a typical setup, the solid reactants—3-bromo-2-methoxypyridine (B87399), cyclopropylboronic acid, the palladium catalyst, and a solid inorganic base like potassium carbonate—are loaded into a ball mill. The high-energy impact and friction generated during milling provide the activation energy for the reaction to proceed, often in a solvent-free or minimal-solvent (liquid-assisted grinding) environment. nih.govorganic-chemistry.org

The potential benefits of a mechanochemical approach include:

Increased Efficiency: Reduced reaction times and higher yields due to the efficient mixing and high energy input.

Sustainability: Elimination or significant reduction of volatile organic solvents, leading to a greener process.

Simplified Workup: The solid reaction mixture can often be purified directly by simple extraction, avoiding large volumes of solvent waste.

While specific mechanochemical syntheses of this compound are not extensively documented, the successful application of this technique to a wide range of other cross-coupling reactions and pyridine syntheses suggests its high potential for this transformation. nih.govorganic-chemistry.org

Reactivity and Mechanistic Investigations of 3 Cyclopropyl 2 Methoxypyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 3-cyclopropyl-2-methoxypyridine is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of a strong electron-donating methoxy (B1213986) group at the C-2 position and a cyclopropyl (B3062369) group at the C-3 position introduces significant electronic and steric modifications, leading to nuanced reactivity patterns in substitution and reduction reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Methoxy-Substituted Pyridine

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyridine, particularly when a good leaving group is present at an activated position. wikipedia.org For pyridine derivatives, nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.comechemi.comvaia.comyoutube.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.com

In this compound, the methoxy group is situated at the highly activated C-2 position. The methoxide (B1231860) ion is a viable leaving group, allowing for its displacement by a range of strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the C-2 carbon, forming a tetrahedral intermediate, followed by the expulsion of the methoxide to restore aromaticity.

Recent studies have demonstrated the feasibility of nucleophilic amination on methoxypyridines. ntu.edu.sg For instance, using a sodium hydride-lithium iodide composite, various primary and secondary amines can displace the methoxy group to furnish the corresponding 2-aminopyridine (B139424) derivatives. ntu.edu.sg This transformation is significant as aminopyridines are crucial cores in numerous pharmaceutical compounds.

The general scheme for the SNAr reaction on this compound can be summarized as follows:

SNAr Reaction Scheme
Nucleophile (Nu:⁻)Potential Product
R₂N⁻ (Amide)2-(Dialkylamino)-3-cyclopropylpyridine
RS⁻ (Thiolate)3-Cyclopropyl-2-(alkylthio)pyridine
RO⁻ (Alkoxide)3-Cyclopropyl-2-alkoxypyridine
N₃⁻ (Azide)2-Azido-3-cyclopropylpyridine

Electrophilic Aromatic Substitution (EAS) Patterns and Challenges at C-3 and C-4 Positions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com However, the reactivity and regioselectivity of EAS on this compound are dictated by the combined influence of the pyridine nitrogen, the activating methoxy group, and the cyclopropyl substituent.

The 2-methoxy group is a powerful activating group and directs electrophilic attack to the ortho (C-3) and para (C-5) positions. nih.govchegg.com The cyclopropyl group is also an ortho-, para-director, albeit weaker than the methoxy group, and would direct towards the C-2 and C-4 positions. The pyridine nitrogen deactivates the C-2, C-4, and C-6 positions. This leads to a complex substitution pattern.

Given that the C-3 position is already substituted, the primary site for electrophilic attack directed by the potent methoxy group is the C-5 position. The directing effect of the cyclopropyl group towards the C-4 position is counteracted by the deactivating effect of the pyridine nitrogen at this position. Therefore, electrophilic substitution is most likely to occur at the C-5 position. The challenge lies in overcoming the inherent deactivation of the pyridine ring to achieve efficient substitution.

SubstituentPositionElectronic EffectDirecting Influence
Pyridine N1Electron-withdrawingDeactivates C-2, C-4, C-6
Methoxy (-OCH₃)2Strongly electron-donatingOrtho, Para (to C-3, C-5)
Cyclopropyl3Electron-donatingOrtho, Para (to C-2, C-4)

Directed Ortho Metalation (DoM) and Halogen-Magnesium Exchange Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The 2-methoxy group can function as a DMG, typically directing lithiation to the adjacent C-3 position. However, in this compound, this position is blocked. Alternative metalation sites would be directed by the pyridine nitrogen, potentially leading to functionalization at the C-6 position. acs.org

A more versatile approach for introducing substituents at specific positions involves a halogen-magnesium exchange reaction. researchgate.netclockss.org This strategy requires the synthesis of a halogenated precursor, such as 4-bromo- or 5-bromo-3-cyclopropyl-2-methoxypyridine. Treatment of such a compound with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) results in a rapid bromine-magnesium exchange, generating a pyridylmagnesium reagent. princeton.eduharvard.edu This organometallic intermediate can then be trapped with a wide variety of electrophiles to install new functional groups with high regioselectivity. The rate of exchange is influenced by the electronic density of the ring, with more electron-deficient systems reacting faster. clockss.org

StrategyRequired PrecursorIntermediatePotential Functionalization Site(s)
Directed Ortho Metalation (DoM)This compoundLithiated PyridineC-6
Halogen-Magnesium Exchange4-Bromo-3-cyclopropyl-2-methoxypyridine4-Pyridylmagnesium HalideC-4
Halogen-Magnesium Exchange5-Bromo-3-cyclopropyl-2-methoxypyridine5-Pyridylmagnesium HalideC-5

Reductive Transformations of the Pyridine Nucleus

The aromatic pyridine nucleus can be fully reduced to the corresponding saturated piperidine (B6355638) ring system. This transformation typically requires forcing conditions due to the aromatic stability of the pyridine ring. A common method involves catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure.

In the context of substituted methoxypyridines, a two-step protocol has been described for the conversion to the piperidine moiety. nih.gov This involves N-methylation of the pyridine nitrogen, followed by a global reduction. The initial N-methylation forms a pyridinium (B92312) salt, which activates the ring towards reduction. Subsequent treatment with a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, can then efficiently reduce the ring to the corresponding N-methylpiperidine derivative.

Transformations Involving the Cyclopropyl Group

The three-membered cyclopropyl ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. beilstein-journals.org

Cyclopropyl Ring-Opening Reactions and Rearrangements

The cyclopropyl group attached to the pyridine ring can undergo ring-opening reactions, typically promoted by acid or transition metals. beilstein-journals.orgacs.org Acid-catalyzed ring-opening of cyclopropylpyridines can lead to the formation of various propyl-substituted pyridines, with the specific outcome depending on the reaction conditions and the substitution pattern of the pyridine ring. acs.org The reaction likely proceeds through protonation of the cyclopropyl ring or the pyridine nitrogen, followed by cleavage of a C-C bond in the strained ring to form a carbocationic intermediate, which is then trapped by a nucleophile.

Transition metal-catalyzed reactions also provide a pathway for cyclopropyl ring-opening. For instance, gold-catalyzed reactions of related 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles lead to C-C bond cleavage and the formation of indolizine (B1195054) structures. rsc.org While the substrate is different, this highlights the potential for metal-mediated rearrangements of the cyclopropyl group in this class of compounds.

ConditionsProposed IntermediatePotential Product Type
Strong Acid (e.g., HBr)CarbocationPropenylpyridine or Halopropylpyridine
Catalytic Hydrogenation (H₂/Catalyst)-n-Propylpyridine
Transition Metal Catalyst (e.g., Au, Cu)Organometallic IntermediateRearranged heterocyclic systems

Functionalization and Derivatization of the Cyclopropane (B1198618) Ring

The cyclopropane ring, a three-membered carbocycle, possesses unique structural and bonding characteristics that make it susceptible to various chemical transformations. Its inherent ring strain and the hybrid orbitals of its carbon-carbon bonds allow it to undergo reactions not typically observed in larger ring systems.

The functionalization of cyclopropanes can be challenging, often requiring harsh reaction conditions. However, the presence of the adjacent pyridine ring in this compound can influence the reactivity of the cyclopropyl group. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of cyclopropanes. These reactions can proceed through either nucleophilic organometallic reagents or electrophilic cyclopropyl halides. researchgate.net For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes. researchgate.net

Furthermore, the development of novel methods, such as those involving heteroatom-stabilized cyclopropyl organobismuth nucleophiles, allows for palladium-catalyzed cross-coupling at lower catalyst loadings and near-ambient temperatures without the need for basic additives. digitellinc.com This methodology is compatible with a variety of solvents, including water, and tolerates diverse functional groups. digitellinc.com

In the context of N-heterocycles, palladium(0)-catalyzed aza-Heck-type cyclizations can lead to the formation of cyclopropane-fused systems through the generation of alkyl–Pd(II) intermediates that subsequently undergo C(sp³)–H palladation. nih.gov The site selectivity of this cyclopropanation can be controlled to provide access to a range of ring-fused or spiro-fused structures. nih.gov

Below is a table summarizing various approaches to cyclopropane functionalization:

Reaction TypeCatalyst/ReagentKey Features
Negishi Cross-CouplingPalladium catalystCouples cyclopropylzinc halides with aryl halides. researchgate.net
Organobismuth CouplingPalladium catalystUtilizes heteroatom-stabilized cyclopropyl organobismuth nucleophiles. digitellinc.com
Aza-Heck CascadePalladium(0) catalystForms cyclopropane-fused N-heterocycles. nih.gov

Radical Reactions Involving the Cyclopropyl Moiety

The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the but-3-enyl radical. psu.edu This characteristic has been widely used as a mechanistic probe in chemical and enzymatic reactions. psu.edu The rate of this ring-opening is significantly faster than that of the corresponding anion. psu.edu

In the context of this compound, the generation of a radical adjacent to the cyclopropane ring could initiate a ring-opening cascade. The regioselectivity of this ring-opening is influenced by the substituents on the cyclopropane ring, with the cleavage generally occurring to produce the more stable radical. psu.edu

Photochemical methods have also been employed to initiate radical reactions involving cyclopropylamines. For example, a formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds can be achieved without the need for photocatalysts or additives, proceeding through a Single Electron Transfer (SET) mechanism. chemrxiv.org Similarly, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported, which proceed via a ring-opened distonic radical anion intermediate. nih.gov

Samarium(II) iodide (SmI₂) has been shown to catalyze intermolecular coupling reactions of cyclopropyl ketones. nih.gov Computational studies have revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and cyclopropyl fragmentation due to the conjugation effect of the aryl ring. nih.gov This catalytic system can also be applied to alkyl cyclopropyl ketones, expanding the scope to sp³-rich architectures. nih.gov

Functional Group Interconversions on the Pyridine and Substituent Groups

The pyridine ring and its substituents in this compound are amenable to a variety of functional group interconversions, which are crucial for the synthesis of diverse derivatives.

Transition-Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a widely used method for creating C(sp²)-C(sp) bonds. libretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.org While traditional conditions often require an anhydrous and anaerobic environment, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org The scope of the Sonogashira coupling has been extended to include cyclopropyl iodides, enabling the synthesis of functionalized alkynyl cyclopropanes. nih.gov

The Negishi coupling provides a versatile method for forming carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.org This reaction is generally catalyzed by palladium(0) or nickel complexes and is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The Negishi coupling has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org A general and user-friendly protocol for the Negishi cross-coupling of cyclopropylzinc bromide with functionalized aryl halides has been developed, offering high yields and fast reaction rates. researchgate.net

The following table provides a comparative overview of these two coupling reactions:

Coupling ReactionCatalyst SystemCoupling PartnersKey Advantages
Sonogashira Palladium/CopperTerminal alkyne + Aryl/Vinyl halideMild reaction conditions, useful for C(sp²)-C(sp) bond formation. libretexts.orgwikipedia.org
Negishi Palladium or NickelOrganozinc compound + Organic halide/triflateHigh functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.org

Oxidation and Reduction Chemistry of Pyridine and Substituents

The pyridine ring in this compound can undergo both oxidation and reduction reactions, although specific studies on this compound are not extensively detailed in the provided context. Generally, pyridine N-oxides can be formed by oxidation, which can then be used for further functionalization. Reduction of the pyridine ring typically requires strong reducing agents and can lead to piperidine derivatives.

The methoxy group is generally stable to many oxidizing and reducing conditions. However, under harsh acidic conditions, it can be cleaved to the corresponding pyridone. The cyclopropyl group is relatively resistant to oxidation and reduction under standard conditions but can be susceptible to cleavage under certain catalytic or radical conditions as discussed previously.

Regioselectivity and Chemoselectivity Studies of Transformations

Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of a multifunctional molecule like this compound.

In transition-metal-catalyzed cross-coupling reactions, the site of reaction is determined by the position of the leaving group (e.g., a halide) on the pyridine ring. For instance, if a halogen is present at a specific position on the pyridine ring of a 3-cyclopropyl-2-methoxy-substituted pyridine, coupling reactions will selectively occur at that position.

In the case of radical reactions involving the cyclopropane ring, the regioselectivity of ring-opening is governed by the stability of the resulting radical intermediate. psu.edu For substituted cyclopropylmethyl radicals, cleavage occurs to form the most stable radical. psu.edu

Chemoselectivity is also a key factor. For example, in a molecule containing both a pyridine ring and a cyclopropyl group, it is often possible to selectively react at one site while leaving the other untouched. The choice of reagents and reaction conditions is paramount in achieving such selectivity. For instance, the Negishi coupling has been shown to be compatible with a variety of functional groups, including esters, amides, and nitriles, highlighting its high chemoselectivity. nih.gov Similarly, palladium-catalyzed couplings of secondary alkylzinc reagents with heteroaryl halides have been developed with high selectivity, minimizing undesired side reactions like β-hydride elimination. acs.org

Derivatization and Structural Analogue Synthesis from 3 Cyclopropyl 2 Methoxypyridine

Synthesis of Pyridine (B92270) Analogues with Modified Alkoxy Substituents

Modification of the 2-alkoxy group on the pyridine ring is a fundamental strategy to modulate the properties of the molecule. The methoxy (B1213986) group can be readily converted to other functional groups, or different alkoxy groups can be introduced from suitable precursors.

A primary transformation is the demethylation of the 2-methoxy group to yield the corresponding 2-hydroxypyridine (B17775) derivative. This conversion is significant as it introduces a hydrogen bond donor and a potential site for further functionalization. In related systems, the synthesis of 3-hydroxypyridine (B118123) analogues has been shown to be critical for biological activity, where the hydroxyl group can restore or enhance potency compared to the parent methoxy compound. For instance, in a series of γ-secretase modulators, a 3-methoxypyridine (B1141550) compound demonstrated a nearly 3-fold improvement in activity, while the corresponding 3-hydroxypyridine analogue also showed a recovery of potency. beilstein-journals.org

The synthesis of analogues with varied alkoxy chains (e.g., ethoxy, propoxy) can be achieved by starting with 3-cyclopropyl-2-halopyridine and performing a nucleophilic aromatic substitution with the desired sodium alkoxide. General synthetic protocols for 2,3-disubstituted pyridines often involve the chemoselective metallation of a 2-chloropyridine, followed by substitution, which allows for the introduction of various alkoxy groups. researchgate.net

Another approach involves the condensation of propanedinitrile with appropriate enones in an alcohol-alkoxide system (e.g., methanol-sodium methoxide), which provides a one-step route to 2-methoxypyridine-3-carbonitriles. url.edu By changing the alcohol solvent, it is conceivable to introduce different alkoxy substituents directly during the cyclization step.

Table 1: Comparison of Activity in Methoxy- and Hydroxypyridine Analogues

Compound Substituent at C3 Relative Activity (IC50)
Parent Compound 3-Fluorophenyl Baseline
Analogue 22d 3-Methoxypyridine ~3x improvement (60 nM)
Analogue 23 3-Hydroxypyridine Modest recovery of potency

Data derived from a study on γ-secretase modulators. beilstein-journals.org

Exploration of Different Alicyclic or Heterocyclic Rings in Place of Cyclopropyl (B3062369)

Replacing the cyclopropyl group at the 3-position with other cyclic moieties, such as different alicyclic, aromatic, or heterocyclic rings, is a key strategy for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. libretexts.org

The general approach involves the synthesis of a 3-halo-2-methoxypyridine intermediate, typically 3-bromo-2-methoxypyridine (B87399). This intermediate can then be coupled with a wide variety of commercially available or synthetically prepared boronic acids or boronic esters under palladium catalysis. libretexts.orgillinois.edu This method allows for the systematic introduction of diverse cyclic systems at the C3-position.

For example, coupling 3-bromo-2-methoxypyridine with arylboronic acids (e.g., phenylboronic acid, methoxyphenylboronic acid) would yield 3-aryl-2-methoxypyridine analogues. beilstein-journals.org Similarly, using heteroarylboronic acids (e.g., furan-3-boronic acid, thiophene-3-boronic acid) facilitates the synthesis of 3-heterocyclyl-2-methoxypyridine derivatives. nih.govmdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling Partners for Synthesizing Analogues

Boronic Acid/Ester Resulting C3-Substituent Ring Type
Phenylboronic acid Phenyl Aryl
4-Methoxyphenylboronic acid 4-Methoxyphenyl Aryl
Cyclohexylboronic acid Cyclohexyl Alicyclic
Thiophene-2-boronic acid Thiophen-2-yl Heterocyclic
Furan-3-boronic acid Furan-3-yl Heterocyclic
Pyridine-3-boronic acid Pyridin-3-yl Heterocyclic

This table represents a general synthetic strategy based on established Suzuki-Miyaura coupling reactions. beilstein-journals.orglibretexts.orgillinois.edunih.govmdpi.com

Elaboration of Side Chains and Further Functionalization of the Cyclopropyl Group

The cyclopropyl group itself is not merely a passive scaffold; its unique electronic properties and inherent ring strain allow for specific chemical transformations. Functionalization of the cyclopropyl ring or its use as a reactive handle can lead to novel derivatives with elaborated side chains.

One potential pathway for functionalization is through cyclopropane (B1198618) ring-opening reactions. Under certain conditions, such as treatment with strong acids like pyridine hydrochloride, the strained three-membered ring can open to form a linear, functionalized side chain. acs.org For example, a 1-carbonyl-substituted cyclopropane can undergo ring opening to yield a γ-substituted ketone. This provides a route to convert the compact cyclopropyl group into a longer, more flexible, and functionalized alkyl chain.

Furthermore, computational and experimental studies on cyclopropyl ketones show that the reactivity of the system is highly dependent on its substitution. acs.org This suggests that reactions can be directed to the cyclopropyl ring. For instance, the presence of substituents on the cyclopropyl ring itself, such as gem-dialkyl groups, can significantly alter reactivity. acs.org In a different context, the rearrangement of cyclopropylimines, catalyzed by Lewis acids, demonstrates that the cyclopropane ring can be selectively activated to participate in skeletal rearrangements, yielding unsaturated imines. acs.org

While direct C-H functionalization of the pyridine ring is a well-explored area, nih.govrsc.org selective functionalization of the cyclopropyl C-H bonds presents a greater challenge but offers a direct route to installing new functional groups (e.g., hydroxyl, amino, or alkyl groups) onto the ring itself, thereby creating more complex and sterically demanding analogues.

Synthesis of Polycyclic Systems Incorporating the 3-Cyclopropyl-2-methoxypyridine Core

The this compound scaffold can be used as a building block for the construction of larger, fused polycyclic systems. Such structures are of interest in drug discovery and materials science due to their rigid, well-defined three-dimensional shapes.

A common strategy involves introducing a reactive functional group onto the pyridine ring, typically at the C4 position, which can then participate in an intramolecular cyclization reaction. For example, a suitable ortho-disubstituted pyridine intermediate can be cyclized to form fused heterocycles like naphthyridines or aza-analogues of xanthones and acridones. researchgate.net

A concrete example of this approach is seen in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. A three-component Castagnoli-Cushman reaction using a homophthalic anhydride, an aldehyde (like cyclopropane carboxaldehyde), and ammonium (B1175870) acetate (B1210297) can produce a 3-cyclopropyl-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamide. nih.gov This demonstrates how the cyclopropyl-substituted motif can be incorporated into a more complex, fused bicyclic system.

Another powerful method for creating polycyclic structures is through multicomponent reactions. For instance, an iodine-catalyzed three-component reaction of an aromatic aldehyde, a 2-aminopyridine (B139424) derivative, and an isocyanide can efficiently generate fused imidazo[1,2-a]pyridine (B132010) scaffolds. rsc.org By analogy, a suitably functionalized 2-amino-3-cyclopropylpyridine could serve as the pyridine component in such a reaction to build a cyclopropyl-substituted imidazo[1,2-a]pyridine core.

Structure-Reactivity Relationships and Design Principles in Derivatized Compounds

The design and synthesis of analogues based on this compound are guided by established structure-reactivity and structure-property relationships. The cyclopropyl group is often incorporated into molecules for specific strategic reasons. It acts as a "rigid" linker and a bioisostere for moieties like vinyl or isopropyl groups. acs.org Its conformational rigidity can help position other pharmacophoric groups favorably within a biological target's binding pocket, potentially leading to an entropically favorable binding event. rsc.org

Key design principles involving the cyclopropyl group include:

Metabolic Stability : The C-H bonds on a cyclopropyl ring are generally stronger than those in aliphatic chains, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. acs.org

Lipophilicity Modulation : A cyclopropyl group (clogP ~1.2) is less lipophilic than an isopropyl (clogP ~1.5) or a phenyl group (clogP ~2.0), making it a useful tool for fine-tuning the solubility and permeability of a drug candidate. rsc.org

Conformational Constraint : The rigid nature of the ring can lock a molecule into a specific conformation, which is invaluable for studying structure-activity relationships and improving target selectivity. rsc.org

Structure-reactivity studies on derivatized compounds provide crucial insights. For example, in a series of cytotoxic 2-methoxypyridine-3-carbonitriles, the nature of the aryl substituent at the 4-position was systematically varied. libretexts.org The results showed a clear SAR, where electron-withdrawing groups (e.g., nitro) and certain halogens (e.g., bromo) on the aryl ring led to enhanced antiproliferative effects. libretexts.org Similarly, computational studies on the reactivity of cyclopropyl ketones have revealed that conjugation between an adjacent aromatic ring and the radical center formed during a reaction can enhance reactivity, demonstrating a clear electronic relationship between structure and reaction kinetics. acs.org

Table 3: Structure-Activity Relationship (SAR) of 4-Aryl-2-methoxypyridine-3-carbonitrile Derivatives

Compound C4-Aryl Substituent Cytotoxicity (IC50 against HepG2)
5a Phenyl > 10 µM
5c 4-Chlorophenyl 5.3 µM
5d 4-Bromophenyl 1.8 µM
5g 3-Nitrophenyl 1.2 µM
5h 4-Nitrophenyl 1.1 µM

Data derived from a study on the cytotoxicity of pyridine-3-carbonitrile (B1148548) derivatives. libretexts.org

These principles and empirical findings guide the rational design of new analogues, allowing chemists to predict how specific structural modifications to the this compound core will likely affect the chemical reactivity and biological properties of the resulting compounds.

Spectroscopic and Analytical Methods for Structural Elucidation of 3 Cyclopropyl 2 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-cyclopropyl-2-methoxypyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, as well as their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between δ 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their positions relative to the cyclopropyl (B3062369) and methoxy (B1213986) substituents. The methoxy group protons would exhibit a characteristic singlet at approximately δ 3.9 ppm. The protons of the cyclopropyl group would be observed in the upfield region, generally between δ 0.5 and 2.0 ppm, with complex splitting patterns due to geminal and vicinal couplings.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. The carbon atom attached to the electronegative oxygen of the methoxy group (C-2) is expected to have a significant downfield chemical shift, often appearing around 160 ppm. libretexts.org The other pyridine ring carbons would resonate in the aromatic region (δ 110-150 ppm). The carbon atoms of the cyclopropyl ring would appear at much higher field strengths, typically in the range of δ 5-15 ppm.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine Ring Protons6.5 - 8.5110 - 150
Methoxy Protons~3.9-
Methoxy Carbon-~160
Cyclopropyl Protons0.5 - 2.0-
Cyclopropyl Carbons-5 - 15

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the cyclopropyl group, helping to trace the spin systems. westmont.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for establishing long-range connectivity between protons and carbons separated by two or three bonds. For instance, an HMBC spectrum would show correlations between the methoxy protons and the C-2 carbon of the pyridine ring, and between the cyclopropyl protons and the C-3 carbon of the pyridine ring, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons. For this compound, NOESY can show correlations between the methoxy protons and the proton at the C-6 position of the pyridine ring, as well as between the cyclopropyl protons and the proton at the C-4 position, further confirming the structure and providing insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₁₁NO) with a high degree of confidence, as the measured mass can be distinguished from other potential formulas with the same nominal mass. For instance, the exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally determined value.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃), the cyclopropyl group (•C₃H₅), or cleavage of the pyridine ring. The analysis of these fragmentation patterns can help to confirm the presence and location of the substituents on the pyridine core.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations.

Key expected IR absorption bands include:

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic cyclopropyl and methoxy groups, typically appearing in the range of 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which would be observed in the 1400-1600 cm⁻¹ region.

C-O stretching vibration of the methoxy group, which would give a strong absorption band around 1020-1250 cm⁻¹.

C-H bending vibrations for the cyclopropyl group, which would also contribute to the fingerprint region of the spectrum.

Functional Group Characteristic IR Absorption (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Pyridine Ring C=C, C=N Stretch1400 - 1600
Methoxy C-O Stretch1020 - 1250

The unique combination of these absorption bands provides a "fingerprint" for the molecule, allowing for its identification and confirmation of the presence of the key functional groups.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular structure and revealing details about intermolecular interactions that govern the crystal packing.

In a hypothetical X-ray diffraction experiment on a suitable crystal of a this compound derivative, the following crystallographic data would be typically determined and reported. The table below presents representative data for a related 2-methoxypyridine (B126380) derivative to illustrate the nature of the information obtained. nist.gov

Table 1: Representative Crystal Data and Structure Refinement for a 2-Methoxypyridine Derivative (Note: This data is for a representative compound and not this compound itself)

ParameterValue
Empirical formulaC₁₆H₁₆N₂OS
Formula weight284.38
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(2) Å, α = 90°
b = 15.456(3) Å, β = 101.34(3)°
c = 9.876(2) Å, γ = 90°
Volume1512.3(5) ų
Z4
Density (calculated)1.249 Mg/m³
Absorption coefficient0.218 mm⁻¹
F(000)600
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.35 to 27.50°
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1189
R indices (all data)R1 = 0.0678, wR2 = 0.1345

The data in such a table provides a comprehensive picture of the crystal lattice and the quality of the structural model. From these parameters, a detailed molecular structure can be visualized, confirming the connectivity of the cyclopropyl and methoxy groups to the pyridine ring and their spatial orientation.

Chiral Analysis Techniques for Enantiomeric Purity Assessment (if applicable for chiral derivatives)

When a derivative of this compound possesses a stereogenic center, leading to the existence of enantiomers, the assessment of its enantiomeric purity becomes crucial, particularly in the context of pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. mdpi.commdpi.com Chiral analysis techniques are employed to separate and quantify the individual enantiomers in a mixture.

The synthesis of chiral, enantioenriched cyclopropane-containing molecules is an active area of research. nih.govnih.gov Similarly, methods for the preparation of enantiomerically pure pyridine derivatives are well-established. rsc.org The determination of enantiomeric excess (ee) for such chiral derivatives of this compound would likely involve chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.

For example, in the enantioselective synthesis of a chiral cyclopropyl derivative, the enantiomeric excess of the product would be determined by chiral HPLC analysis. The conditions for such an analysis would be carefully optimized, including the choice of the chiral column, the mobile phase composition, and the detector settings.

Table 2: Representative Chiral HPLC Analysis Data for a Chiral Cyclopropyl Derivative (Note: This data is for a representative compound and not a derivative of this compound itself)

ParameterValue
HPLC InstrumentAgilent 1260 Infinity
Chiral ColumnDaicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min
Enantiomeric Excess (ee)95%

The data presented in the table would be obtained from the chromatogram, where the two enantiomers appear as distinct peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. Other techniques that could be employed for chiral analysis include capillary electrophoresis with a chiral selector. nih.gov The choice of method depends on the specific properties of the chiral derivative being analyzed.

Computational and Theoretical Investigations of 3 Cyclopropyl 2 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No specific DFT studies on 3-Cyclopropyl-2-methoxypyridine were found in the reviewed literature. Such studies would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic properties (such as Mulliken charges and dipole moment), and thermodynamic parameters.

Similarly, no publications detailing the use of ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, for the characterization of the electronic structure of this compound were identified. These methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information.

Conformational Analysis and Exploration of Potential Energy Surfaces

A conformational analysis of this compound, which would involve scanning the potential energy surface by rotating the cyclopropyl (B3062369) and methoxy (B1213986) groups, has not been reported. This type of study is crucial for identifying the most stable conformers and understanding the flexibility of the molecule.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., NMR, IR)

While computational methods are frequently used to predict NMR and IR spectra to aid in the structural elucidation of novel compounds, no such predictions for this compound have been published. This would involve calculating NMR chemical shifts and coupling constants, as well as vibrational frequencies and their intensities, and comparing them with experimental data.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling has not been a subject of published research. This would entail mapping the reaction pathways, locating transition states, and calculating activation energies for potential reactions.

No information is available regarding the characterization of transition states or the calculation of activation energies for reactions involving this compound.

Reaction Pathway Energetics and Selectivity Predictions

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting the energetics of reaction pathways, and understanding the origins of selectivity (chemo-, regio-, and stereoselectivity). For a molecule like this compound, these methods can provide invaluable insights into its chemical behavior.

General Principles:

Theoretical investigations of reaction pathways for substituted pyridines often focus on several key reaction types:

Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally electron-deficient, making electrophilic substitution challenging but possible, typically at the 3- and 5-positions. nih.gov Computational models can predict the most likely sites of substitution by calculating the energies of the intermediate sigma complexes.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions. nih.gov The presence of the methoxy group at the 2-position and the cyclopropyl group at the 3-position would significantly influence the regioselectivity of such reactions.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized via various cross-coupling reactions. Computational studies can model the catalytic cycles of these reactions, including oxidative addition, transmetalation, and reductive elimination steps, to understand catalyst efficiency and predict product formation.

Reactions involving the Cyclopropyl Group: The strained cyclopropyl ring can participate in unique chemical transformations. Theoretical calculations can explore the energetics of ring-opening reactions under various conditions, which is a common pathway for cyclopropyl-containing compounds. acs.org

Illustrative Data for Substituted Pyridines:

To illustrate how computational chemistry is applied, the following table presents hypothetical relative energies for the formation of intermediates in an electrophilic substitution reaction on a model substituted pyridine. Such data helps in predicting the most favorable reaction pathway.

Intermediate SpeciesRelative Energy (kcal/mol)Predicted Selectivity
Attack at C-4+5.2Minor Product
Attack at C-50.0Major Product
Attack at C-6+3.8Minor Product
This table is illustrative and does not represent actual experimental or calculated data for this compound. It demonstrates the type of information generated from computational studies on reaction pathway energetics.

Similarly, DFT calculations can be used to determine the activation barriers for different reaction pathways. A lower activation barrier indicates a kinetically favored reaction. For instance, in a study on the reaction of a model pyridine with a reactant, the following transition state energies could be calculated:

Transition StateActivation Energy (kcal/mol)Reaction Pathway
TS115.7Pathway A
TS222.1Pathway B
This table is for illustrative purposes. It shows how computational data can be used to predict the selectivity of a reaction based on kinetic parameters.

Molecular Modeling for Ligand-Protein Interaction Studies (when used as a building block for biologically relevant molecules)

The compound this compound is a "building block," meaning it is used in the synthesis of more complex, often biologically active molecules. mdpi.com Molecular modeling, particularly molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery and can be used to study how molecules derived from this building block interact with biological targets like proteins.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This helps in understanding the binding mode and affinity of a potential drug molecule. For a ligand derived from this compound, docking studies would reveal key interactions between the ligand and the protein's active site.

Key interactions that can be modeled include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The cyclopropyl group and the aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

π-π Stacking: The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The results of a docking study are often summarized in a table that includes the binding energy and the key interacting residues.

LigandBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Derivative A-8.5Tyr234, Phe345, Leu198Gln201
Derivative B-7.2Val187, Ile256Asp185
This table is a hypothetical representation of molecular docking results for derivatives of this compound. Lower binding energy generally indicates a more favorable interaction.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic picture of the interactions in a physiological environment, taking into account the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding mode and to calculate binding free energies more accurately.

In a recent study on a novel MNK inhibitor, molecular docking and dynamics simulations were used to elucidate the binding mechanism. The cyclopropyl group of the inhibitor was found to fit into a specific cavity of the kinase, highlighting the importance of such structural motifs in achieving potent and selective binding. acs.org While this study did not involve this compound itself, it demonstrates the type of insights that can be gained from applying these computational methods to molecules containing a cyclopropylpyridine scaffold.

Role of 3 Cyclopropyl 2 Methoxypyridine As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Agrochemicals

The constant demand for more effective and environmentally benign crop protection agents has driven the development of novel herbicides, insecticides, and fungicides. The incorporation of the cyclopropyl (B3062369) and methoxypyridine moieties is a known strategy to enhance the biological activity of these agents. While direct synthetic routes starting from 3-Cyclopropyl-2-methoxypyridine are not always explicitly detailed for commercial products, the significance of its structural motifs is evident across the agrochemical landscape.

The pyridine (B92270) ring is a core component of many commercial herbicides. For instance, pyridine ketones have been identified as possessing potent herbicidal and growth-inhibitory properties. google.com The introduction of various substituents onto the pyridine ring allows for the modulation of their activity spectrum and crop selectivity. Furthermore, the trifluoromethylpyridine scaffold is a key structural motif in several active agrochemical ingredients, including the sulfonylurea herbicide Flazasulfuron. google.comsioc-journal.cnsemanticscholar.org While not a direct precursor, the structural elements of this compound are found in various herbicidal compounds, highlighting the importance of substituted pyridines in this field. For example, the discovery of the pre-emergence herbicide pyroxasulfone (B108660) involved the strategic replacement of a thiocarbamate group with a heterocyclic ring to enhance stability and activity. nih.gov

Pyridine-based insecticides are crucial in modern pest management programs. Pymetrozine, a pyridine azomethine compound, is effective against a range of homopteran insects. researchgate.net The development of new insecticides often involves the modification of existing pyridine scaffolds to improve efficacy and overcome resistance. Research into novel pyridine derivatives, such as those based on the thieno[2,3-c]isoquinoline core, continues to yield promising insecticidal candidates. nih.gov The insecticide candidate NKY-312, a highly active compound with a simple structure, further underscores the importance of the pyridine moiety in the design of new insecticidal agents. researchgate.netpatsnap.com

In the realm of fungicides, pyrimidine-based compounds, which are structurally related to pyridines, play a significant role in controlling fungal pathogens. mdpi.com Anilinopyrimidines are a major class of fungicides used against Botrytis cinerea. mdpi.com Research has shown that the introduction of a cyclopropyl group into the pyrimidine (B1678525) ring can be beneficial for improving fungicidal activity. sioc-journal.cn A study on novel substituted pyrimidine-5-carboxamides demonstrated that compounds bearing a cyclopropyl moiety exhibited significant inhibitory rates against Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn This suggests that the cyclopropyl group, a key feature of this compound, is a valuable addition in the design of new and effective fungicides.

Agrochemical Class Key Structural Motif Example Compound/Class Significance of Related Moieties
HerbicidesSubstituted PyridinePyridine Ketones, FlazasulfuronThe pyridine core is essential for herbicidal activity.
InsecticidesPyridinePymetrozine, NKY-312The pyridine scaffold is central to the design of modern insecticides.
FungicidesCyclopropylpyrimidineCyclopropyl-pyrimidine-5-carboxamidesThe cyclopropyl group enhances fungicidal efficacy. sioc-journal.cn

Intermediate in the Synthesis of Pharmaceutical Scaffolds and Advanced Drug Candidates

The precise architecture of this compound makes it an attractive starting point for the synthesis of complex pharmaceutical agents. The interplay between the electron-donating methoxy (B1213986) group and the unique electronic properties of the cyclopropyl ring influences the reactivity of the pyridine core, enabling a range of chemical transformations.

Fluoroquinolones are a critically important class of broad-spectrum antibiotics. nih.gov A novel class of fluoroquinolone-like antibacterial agents, the pyrido[1,2-c]pyrimidine-1,3-diones, has been developed and shows potent activity, including against some fluoroquinolone-resistant bacterial strains. nih.gov The synthesis of the core structure of these agents highlights the utility of a 3-methoxypyridine (B1141550) derivative. nih.gov In a reported synthesis, a substituted 3-methoxypyridine undergoes a series of reactions, including the crucial introduction of a cyclopropyl group, to form a key intermediate. nih.gov This intermediate, which is structurally analogous to this compound, is then elaborated to construct the final bicyclic pyridopyrimidine scaffold. nih.gov The N-1 cyclopropyl and C-8 methoxy substituents in some fluoroquinolones are known to enhance their lethal action against bacteria. researchgate.net

Statins are a class of lipid-lowering drugs that are widely prescribed to reduce the risk of cardiovascular disease. Pitavastatin is a potent statin characterized by a quinoline (B57606) core substituted with a cyclopropyl group. google.comrsc.org The synthesis of Pitavastatin involves the construction of this 2-cyclopropyl-4-(4-fluorophenyl)quinoline core. A common synthetic strategy involves the reaction of 2-amino-4′-fluorobenzophenone with a β-ketoester bearing a cyclopropyl group, such as methyl 3-cyclopropyl-3-oxopropanoate or ethyl 3-cyclopropyl-3-oxo-propanoate. patsnap.comgoogle.com This key cyclopropyl-containing building block is essential for forming the final quinoline structure of Pitavastatin. patsnap.comgoogle.comrsc.orgrsc.org While this compound itself is not directly used to form the quinoline ring in these published routes, the syntheses underscore the strategic importance of introducing a cyclopropyl group early in the synthetic sequence to build the final complex drug molecule. The incorporation of a cyclopropane (B1198618) fragment can enhance properties such as lipid solubility and metabolic stability. rsc.orgrsc.org

Pharmaceutical Class Target Molecule Role of Cyclopropyl/Methoxypyridine Moiety
Fluoroquinolone-like AntibacterialsPyrido[1,2-c]pyrimidine-1,3-dionesA 3-methoxypyridine derivative is a key building block, with a cyclopropyl group introduced during synthesis. nih.gov
StatinsPitavastatinThe 2-cyclopropylquinoline (B12284979) core is assembled using a cyclopropyl-containing β-ketoester as a key intermediate. patsnap.comgoogle.com

Precursor for Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA. nih.gov This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a key target for therapeutic intervention in oncology, autoimmune diseases, and viral infections. nih.govnih.gov Inhibitors of DHODH can deplete the pyrimidine pool, leading to metabolic stress and apoptosis in these highly active cells. nih.gov

The cyclopropyl-pyridine moiety, a central feature of this compound, has been identified as a crucial component in the design of potent DHODH inhibitors. Research into novel antiviral agents has shown that the introduction of a cyclopropyl group onto a pyridine ring can significantly enhance inhibitory activity. For instance, in a series of pyrazole-based DHODH inhibitors evaluated for their ability to inhibit measles virus replication, the substitution with a cyclopropyl group led to a marked improvement in potency. This highlights the importance of the cyclopropyl-pyridine scaffold in the development of new DHODH inhibitors. nih.gov

Further structure-activity relationship (SAR) studies have reinforced the value of this structural motif. Fragment-based screening and subsequent optimization have led to the discovery of novel DHODH inhibitors with distinct binding modes. nih.gov The development of such compounds, including those with improved metabolic stability and the ability to cross the blood-brain barrier, underscores the continuous effort to refine DHODH-targeted therapies for diseases like acute myeloid leukemia (AML). nih.govnih.gov

Table 1: Examples of DHODH Inhibitors and Related Compounds

Compound Name Role / Significance
Brequinar Clinically trialed DHODH inhibitor for AML. nih.gov
Teriflunomide Approved DHODH inhibitor for treating multiple sclerosis.
Vidofludimus Calcium (IMU-838) DHODH inhibitor investigated for treating viral infections like COVID-19. nih.gov

Scaffold for Tyrosine Kinase 2 (Tyk2) Inhibitors

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, plays a pivotal role in signal transduction for key cytokines like IL-12, IL-23, and type I interferons. nih.govnih.gov These signaling pathways are central to the inflammatory and autoimmune responses seen in conditions such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus. nih.govresearchgate.net Consequently, selective inhibition of Tyk2 is a highly pursued strategy for developing new immunomodulatory therapies.

The pyridine ring is a privileged scaffold found in a diverse range of clinically relevant molecules, including many kinase inhibitors. rsc.org In the context of Tyk2 inhibition, various pyridine-containing heterocyclic systems have been developed. These scaffolds serve as the core framework upon which substituents are strategically placed to achieve high potency and selectivity. For example, researchers have successfully designed potent and selective Tyk2 inhibitors based on imidazopyridine, pyrazolopyridinone, and N-methylpyridazine-carboxamide scaffolds. researchgate.netnih.govnih.gov These inhibitors often target either the ATP-binding site in the kinase domain (JH1) or, more recently, the regulatory pseudokinase domain (JH2) to achieve greater selectivity over other JAK family members. nih.govnih.gov

While pyridine cores are common, the direct use of this compound as a starting intermediate for prominent, clinically advanced Tyk2 inhibitors is not extensively documented in the reviewed literature. However, the principles of medicinal chemistry suggest its potential. The cyclopropyl group can occupy hydrophobic pockets and the methoxy-pyridine portion can be modified to form critical hydrogen bonds within the kinase binding site. For instance, structure-activity relationship studies on pyridine-based Tyk2 inhibitors have explored various substitutions to optimize binding, and the cyclopropyl moiety has been utilized in some designs. nih.gov

Table 2: Selected Scaffolds Used in Tyk2 Inhibitor Design

Scaffold Type Significance Representative Compound Class
Imidazopyridine Identified to generate potent and selective Tyk2 inhibitors active in psoriasis models. nih.gov Imidazoles/Pyridines
Pyrazolopyridinone Discovered through scaffold hopping from an initial hit, leading to a novel chemotype of Tyk2 inhibitors. researchgate.net 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-ones

Role in the Synthesis of Roflumilast and Related PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in regulating inflammation. Inhibiting PDE4 increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This mechanism makes PDE4 inhibitors a valuable class of drugs for treating inflammatory airway diseases like Chronic Obstructive Pulmonary Disease (COPD). nih.gov

Roflumilast is a potent and selective PDE4 inhibitor approved for the treatment of severe COPD. nih.gov Its chemical structure is 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. nih.gov A key feature of this molecule is the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl group. The cyclopropylmethoxy moiety is crucial for its high potency, as it fits into a hydrophobic pocket of the PDE4 active site.

The specified compound, this compound, is not a direct precursor in the documented synthetic routes for Roflumilast. The synthesis of Roflumilast typically involves the coupling of two key intermediates: 4-amino-3,5-dichloropyridine (B195902) and an activated form of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. researchgate.netgoogle.com The latter is itself a complex synthetic target, often prepared from starting materials like 3-fluoro-4-hydroxybenzaldehyde (B106929) or 3,4-dihydroxybenzoic acid derivatives through a multi-step process that introduces the cyclopropylmethoxy and difluoromethoxy groups onto a benzene (B151609) ring, not a pyridine ring. researchgate.netgoogle.com

Therefore, while the cyclopropyl group is a vital component of Roflumilast's pharmacophore, the synthetic strategy for this drug does not rely on this compound. The structural similarity lies in the presence of a cyclopropyl-alkoxy feature, but the core scaffolds and synthetic pathways are distinct.

Table 3: Key Intermediates in the Synthesis of Roflumilast

Intermediate Chemical Name Role in Synthesis
A 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Provides the core benzoyl structure with the critical cyclopropylmethoxy and difluoromethoxy groups. researchgate.netgoogle.com

| B | 4-amino-3,5-dichloropyridine | Provides the N-aryl portion of the final amide product. google.com |

Chiral Auxiliary or Ligand in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is fundamental to modern chemistry, particularly in the production of pharmaceuticals. Chiral ligands and auxiliaries are essential tools in this field, as they coordinate to metal catalysts or temporarily attach to substrates to control the stereochemical outcome of a reaction. Pyridine-containing structures, especially bipyridines, are among the most important and widely used classes of chiral ligands. nih.gov

The compound this compound is itself an achiral molecule and therefore cannot function directly as a chiral auxiliary or ligand. However, its substituted pyridine framework represents a potential starting point for the synthesis of more complex, chiral ligands. For instance, functional groups could be introduced to the pyridine ring or the cyclopropyl moiety that would allow for the creation of a chiral center or an axis of chirality.

While pyridine scaffolds are central to many well-known chiral ligands like those used in asymmetric aminolysis or allylation reactions, there is no significant body of research that specifically documents the use of this compound as a key precursor for a widely adopted chiral ligand. nih.govnih.gov The development of new chiral ligands is an active area of research, and chemists often draw from diverse building blocks, but the specific application of this compound in asymmetric catalysis is not prominently established in the reviewed scientific literature.

Applications in Materials Science Research

The unique electronic and structural properties of pyridine derivatives make them attractive building blocks for functional materials. rsc.org Research into organic materials for optoelectronics—such as organic light-emitting diodes (OLEDs), solar cells, and sensors—is a rapidly growing field, driven by the potential for low-cost, flexible, and tunable devices. mdpi.commdpi.com

Specifically, derivatives of 2-methoxypyridine (B126380) have been synthesized and studied for their liquid crystalline and photophysical properties. researchgate.netrsc.org Certain bent-shaped molecules incorporating a 2-methoxypyridine core have been shown to exhibit blue luminescence, a highly sought-after property for display and lighting applications. These compounds can show significant fluorescence quantum yields and their emission properties can be tuned by altering the substituents on the pyridine core. researchgate.netrsc.org Furthermore, some of these derivatives display liquid crystalline phases, which are crucial for creating ordered thin films that can improve device performance and efficiency. researchgate.net

While research has not focused specifically on this compound for materials applications, its structure is highly relevant. The 2-methoxypyridine unit provides the core electronic and luminescent properties. The introduction of a cyclopropyl group at the 3-position could serve as a tool to modulate the material's bulk properties. For example, it could influence intermolecular packing in the solid state, affect solubility for solution-based processing, and subtly alter the electronic energy levels, thereby fine-tuning the color and efficiency of light emission. researchgate.net This makes the this compound scaffold a promising, though not yet fully explored, candidate for designing new optoelectronic materials.

Table 4: Photophysical Properties of Representative 2-Methoxypyridine Derivatives

Compound Class Emission in Solution (nm) Emission in Film (nm) Key Finding

Emerging Research Frontiers and Future Directions for 3 Cyclopropyl 2 Methoxypyridine Research

Development of Novel Catalytic and Green Chemistry Methods for Functionalization and Derivatization

The development of new, efficient, and environmentally friendly methods for the synthesis of pyridine (B92270) derivatives is a significant area of research. researchgate.netresearchgate.net Green chemistry approaches aim to reduce waste and the use of hazardous materials. researchgate.netresearchgate.net For instance, the use of recyclable catalysts and greener solvents is being explored. researchgate.net

Recent advancements in catalysis offer promising avenues for the functionalization of the 3-cyclopropyl-2-methoxypyridine scaffold.

Photoredox Catalysis: This technique uses light to drive chemical reactions and has been employed for C-H bond functionalizations under mild conditions. beilstein-journals.orgbeilstein-journals.org It has been used in the arylation of purines and the C-H olefination of phenolic ethers. beilstein-journals.org This method could enable the introduction of various functional groups onto the pyridine ring or the cyclopropyl (B3062369) moiety.

Palladium-Catalyzed C–H Functionalization: Palladium catalysts have been used for the intramolecular C–H bond functionalization of cyclopropanes to synthesize quinoline (B57606) and tetrahydroquinoline derivatives. rsc.org This suggests the potential for similar strategies to be applied to this compound for creating complex heterocyclic systems.

Rhodium(III)-Catalyzed C–H Activation: Rhodium catalysts have been shown to be effective in the C-H activation of methylquinolines, leading to the formation of new C-C and C-N bonds. rsc.org This could be adapted for the selective functionalization of the pyridine ring in this compound.

These catalytic methods could lead to the development of a diverse range of derivatives with potentially enhanced biological activities or material properties.

Application of Continuous Flow Chemistry Approaches for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. vcu.eduacs.org This approach is particularly well-suited for the synthesis of pharmaceutical intermediates and other fine chemicals. vcu.edu

Researchers have successfully applied flow chemistry to the synthesis of various heterocyclic compounds, including pyridines and pyrazoles. uc.ptmdpi.com For example, a multi-step flow synthesis of highly substituted pyrazoles has been developed, demonstrating the potential for producing complex molecules in a continuous manner. nih.gov The synthesis of cyclopropyl ketones and aminoketones has also been achieved using flow chemistry. mdpi.comrsc.org

The application of flow chemistry to the synthesis of this compound could enable its large-scale production, which is crucial for further research and potential commercial applications.

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis. researchgate.netnih.gov These technologies can be used to predict the outcomes of chemical reactions and to design novel synthetic routes. arxiv.orgengineering.org.cnmit.edu

The integration of AI and ML into the research of this compound could accelerate the discovery of new derivatives and synthetic routes. These technologies could help to identify the most promising areas for experimental investigation and to optimize the synthesis of this important compound.

Exploration of New Chemical Reactivity Modalities for the Cyclopropyl-Pyridyl Scaffold

The unique combination of a cyclopropyl group and a pyridine ring in this compound gives it a rich and largely unexplored chemical reactivity. nih.govgrowingscience.com The cyclopropyl group is a strained ring system that can undergo a variety of ring-opening reactions, while the pyridine ring is an electron-deficient heterocycle that can participate in a range of nucleophilic and electrophilic substitution reactions. nih.gov

Recent research has explored new ways to functionalize pyridines and cyclopropanes.

Skeletal Editing: A new method for the skeletal editing of α,β-unsaturated ketones allows for the insertion of an amine into the carbon backbone, leading to the formation of various pyridyl isomers. acs.org

Oxygen Insertion: A three-component coupling strategy has been developed that formally inserts an oxygen atom between the coupling partners of a Suzuki-Miyaura reaction to form diaryl ethers. acs.org

Photocatalytic Functionalization of Cyclopropenes: A method for the photocatalytic decarboxylative functionalization of cyclopropenes has been reported, which allows for the introduction of various carbon and heteroatom nucleophiles. nih.gov

The exploration of these and other new reactivity modalities could lead to the discovery of novel transformations of the cyclopropyl-pyridyl scaffold and the synthesis of new and interesting molecules.

Design and Synthesis of Advanced Supramolecular Assemblies or Materials Utilizing the Compound's Structure

The pyridine moiety in this compound makes it an excellent candidate for use as a ligand in supramolecular chemistry. acs.orgchimia.chrsc.orgnih.govresearchgate.net Supramolecular assemblies are large, ordered structures that are formed through non-covalent interactions between molecules. rsc.org These assemblies can have a variety of interesting properties and applications, such as in catalysis, sensing, and drug delivery.

Recent research has shown that pyridine-based ligands can be used to construct a variety of supramolecular architectures, including:

Molecular Cages and Prisms: Pyridine-amide ligands have been used to create a variety of discrete molecular assemblies, including rectangles, squares, triangles, cages, and prisms. rsc.org

Giant Hexagonal Prisms: Pentatopic terpyridine ligands have been used to assemble giant supramolecular hexagonal prisms with molecular weights of up to 43,569 Da. nih.gov These prisms have been shown to have antimicrobial activity. nih.gov

Cocrystals and Molecular Salts: The co-crystallization of chlorobenzoic acids with amino-chloropyridines has been shown to result in the formation of cocrystals and molecular salts with interesting supramolecular structures. mdpi.comresearchgate.net

The unique structure of this compound could be used to design and synthesize new and advanced supramolecular assemblies with novel properties and functions.

Conclusion

Summary of Key Academic Contributions and Research Findings on 3-Cyclopropyl-2-methoxypyridine

Academic research has primarily recognized this compound not as an end product, but as a crucial building block in the synthesis of more complex, high-value molecules. Its contributions are evident in its application as a key intermediate in the development of pharmacologically active compounds. For instance, the structural motif of a cyclopropyl (B3062369) group attached to a pyridine (B92270) ring is a feature in molecules designed as corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are investigated for their potential in treating stress-related disorders nih.govmdpi.comnih.gov. The synthesis of various substituted isoquinolines and other fused heterocyclic systems also benefits from precursors containing the cyclopropyl-pyridine framework organic-chemistry.orgthieme-connect.de. Research findings underscore the compound's utility in providing a synthetically accessible scaffold that combines three medicinally important chemical motifs: the pyridine ring, a methoxy (B1213986) substituent, and a cyclopropyl group.

Reiteration of the Compound's Academic Significance in Modern Synthetic Chemistry and its Role as a Versatile Intermediate

The academic significance of this compound is firmly rooted in its role as a versatile synthetic intermediate. The pyridine core is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, improve solubility, and act as a bioisostere for other chemical groups rsc.orgnih.govnih.govresearchgate.net. The methoxy group at the 2-position offers a site for chemical modification and influences the electronic properties of the pyridine ring.

Perhaps most notably, the cyclopropyl group is an increasingly popular feature in medicinal chemistry acs.orgnih.gov. It is often used to enhance metabolic stability, improve potency, and provide conformational rigidity to a molecule without significantly increasing its size nih.govscientificupdate.com. This combination of features makes this compound a valuable starting point for creating libraries of diverse compounds for drug discovery programs. Its structure allows synthetic chemists to explore chemical space efficiently by modifying each of the three components to optimize biological activity and pharmacokinetic properties.

Table 1: Structural Features and Academic Significance of this compound

Structural Component Significance in Synthetic and Medicinal Chemistry
Pyridine Ring A ubiquitous scaffold in pharmaceuticals, known to enhance biological activity, solubility, and metabolic stability. Acts as a key building block in a vast number of synthetic routes rsc.orgnih.govnih.gov.
Methoxy Group Functions as a modifiable handle for further chemical transformations (e.g., O-demethylation). Influences the electronic nature of the pyridine ring, affecting its reactivity and interaction with biological targets.
Cyclopropyl Group A "bioisostere" for larger groups, it introduces conformational rigidity, can enhance binding potency, and often improves metabolic stability by blocking sites of oxidation acs.orgnih.govscientificupdate.com.

Outlook on the Enduring Academic Relevance and Future Potential of this compound Research

The enduring academic relevance of this compound is intrinsically linked to the continued pursuit of novel therapeutic agents. As the fields of medicinal chemistry and drug design evolve, the demand for unique and versatile building blocks remains high researchgate.net. Future research is expected to further exploit this compound in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of biologically active molecules acs.orgmdpi.com.

The potential for this compound extends to the development of new synthetic methodologies, such as novel cross-coupling reactions where it could serve as a test substrate or key reactant nih.gov. Furthermore, its application in creating diverse chemical libraries for high-throughput screening will continue to be a valuable strategy in the identification of new lead compounds. The convergence of the favorable properties of its constituent parts ensures that this compound will remain a relevant and valuable tool for academic and industrial researchers aiming to construct the next generation of complex functional molecules.

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